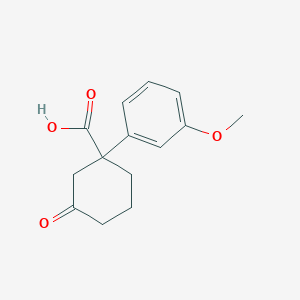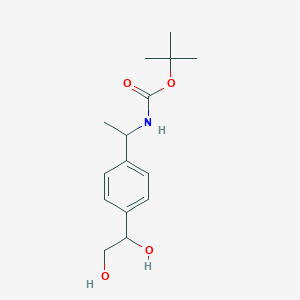
tert-Butyl (1-(4-(1,2-dihydroxyethyl)phenyl)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (1-(4-(1,2-dihydroxyethyl)phenyl)ethyl)carbamate is an organic compound with the molecular formula C15H23NO4. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique structure, which includes a tert-butyl group, a phenyl ring, and a dihydroxyethyl group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(4-(1,2-dihydroxyethyl)phenyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenyl derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution . The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction. The final product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (1-(4-(1,2-dihydroxyethyl)phenyl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The dihydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
tert-Butyl (1-(4-(1,2-dihydroxyethyl)phenyl)ethyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Mécanisme D'action
The mechanism of action of tert-Butyl (1-(4-(1,2-dihydroxyethyl)phenyl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can be removed under mild conditions, such as treatment with strong acids or heat . The dihydroxyethyl group may also interact with enzymes and proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler derivative with similar protecting group properties.
tert-Butyl (4-ethynylphenyl)carbamate: Another derivative with an ethynyl group instead of a dihydroxyethyl group.
tert-Butyl [4-(2-hydroxyethyl)phenyl]carbamate: A compound with a hydroxyethyl group instead of a dihydroxyethyl group.
Uniqueness
tert-Butyl (1-(4-(1,2-dihydroxyethyl)phenyl)ethyl)carbamate is unique due to its specific combination of functional groups, which provide distinct chemical reactivity and potential biological activity. The presence of both tert-butyl and dihydroxyethyl groups allows for versatile applications in various fields of research and industry .
Propriétés
Formule moléculaire |
C15H23NO4 |
|---|---|
Poids moléculaire |
281.35 g/mol |
Nom IUPAC |
tert-butyl N-[1-[4-(1,2-dihydroxyethyl)phenyl]ethyl]carbamate |
InChI |
InChI=1S/C15H23NO4/c1-10(16-14(19)20-15(2,3)4)11-5-7-12(8-6-11)13(18)9-17/h5-8,10,13,17-18H,9H2,1-4H3,(H,16,19) |
Clé InChI |
KDLBRNDFJVELFS-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)C(CO)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


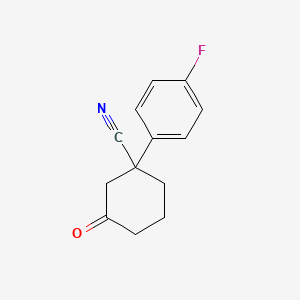

![N-[(2S,3S)-1,3-dihydroxyoctadecan-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B13104093.png)
![tert-Butyl 4-(bromomethyl)-7-methoxy-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13104100.png)
![4,6-Dichloro-N,N-dimethyl[2,4'-bipyrimidin]-2'-amine](/img/structure/B13104109.png)
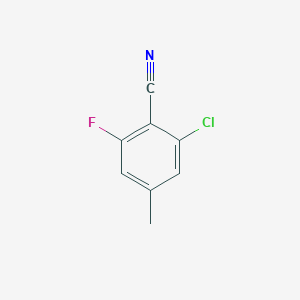
![6-Bromo-2-chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13104112.png)
![Hexahydropyrrolo[2,1-b]oxazole-5-carbonitrile](/img/structure/B13104116.png)
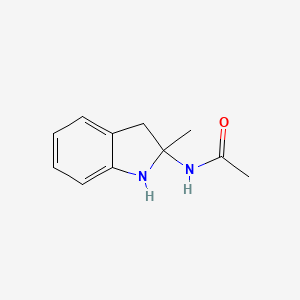
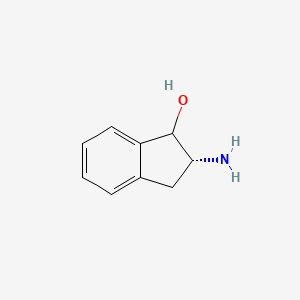
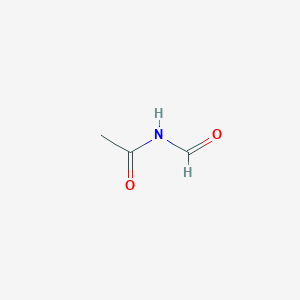
![2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B13104138.png)

